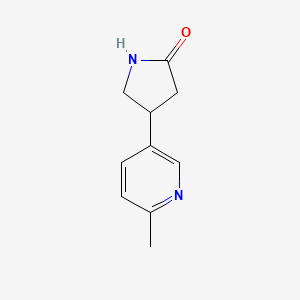![molecular formula C19H28ClN3O2 B13551665 5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a phenylcyclobutyl moiety, and an oxazole ring, making it an interesting subject for research in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl esters, phenylcyclobutyl derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, LiAlH4 for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride has several scientific research applications, including:
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl esters: These compounds share the tert-butyl group and are used in similar synthetic applications.
Phenylcyclobutyl derivatives: Compounds with phenylcyclobutyl moieties exhibit similar chemical properties and reactivity.
Oxazole derivatives: These compounds contain the oxazole ring and are studied for their biological activity and synthetic utility.
Uniqueness
5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H28ClN3O2 |
|---|---|
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H27N3O2.ClH/c1-18(2,3)16-9-15(22-24-16)17(23)21-14-10-19(11-14,12-20)13-7-5-4-6-8-13;/h4-8,14,16H,9-12,20H2,1-3H3,(H,21,23);1H |
Clé InChI |
BBKUUAQHFLGJBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC(=NO1)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)





![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)







